Daphenylline

Total Synthesis Daphniphyllum Alkaloids Synthetic Methodology

Daphenylline is the only aromatic member among ~330 known Daphniphyllum alkaloids, featuring an unprecedented hexacyclic [6.6.5.7.6.5] scaffold with a tetrasubstituted arene moiety. This singular benzene ring enables distinctive UV detection (λmax ~260-280 nm), photoinduced 6π-electrocyclization reactivity, and electrophilic aromatic substitution for semi-synthetic derivatization—capabilities unavailable in aliphatic analogs such as calyciphylline A or himalensine A. With multiple reported total syntheses (12-19 steps) and demonstrated anti-platelet aggregation activity comparable to aspirin and clopidogrel (with negligible cytotoxicity IC50 >40 µM), daphenylline is essential for synthetic methodology benchmarking, thrombosis research, and analytical standard development. Authentic synthetic material is critical given the 0.000073% natural isolation yield; claimed 'natural isolates' are likely misidentified.

Molecular Formula C21H27N
Molecular Weight 293.4 g/mol
CAS No. 1152598-44-1
Cat. No. B12778079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphenylline
CAS1152598-44-1
Molecular FormulaC21H27N
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1CN2CC3CCC4CCC5=C4C6=C(C1CC2C36C)C=C5
InChIInChI=1S/C21H27N/c1-12-10-22-11-15-7-5-13-3-4-14-6-8-16-17(12)9-18(22)21(15,2)20(16)19(13)14/h6,8,12-13,15,17-18H,3-5,7,9-11H2,1-2H3/t12-,13-,15-,17-,18-,21-/m1/s1
InChIKeyFRNKVSPOMBSICI-GFIDMXBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daphenylline (CAS 1152598-44-1): A Structurally Divergent Daphniphyllum Alkaloid for Advanced Synthetic Chemistry and Specialized Pharmacological Research


Daphenylline (CAS 1152598-44-1) is a structurally unique member of the triterpenoid Daphniphyllum alkaloid class, first isolated in 2009 from the fruits of Daphniphyllum longeracemosum [1]. It possesses an unprecedented rearranged 22-nor-calyciphylline skeleton with a hexacyclic [6.6.5.7.6.5] fused ring system incorporating a tetrasubstituted arene moiety [2]. Unlike the predominantly aliphatic structures that characterize nearly all other ~330 known Daphniphyllum alkaloids, daphenylline is distinguished by its aromatic phenyl ring, making it the only benzene-containing member isolated to date within this extensive natural product family [3].

Why Generic Substitution Fails: The Irreplaceable Structural Identity of Daphenylline (CAS 1152598-44-1)


Generic substitution with other Daphniphyllum alkaloids is fundamentally impossible due to daphenylline's singular molecular architecture. While calyciphylline A-type alkaloids share a hexacyclic core, they uniformly lack the aromatic phenyl ring that defines daphenylline's chemical identity, electronic properties, and reactivity profile [1]. Daphnicyclidin-type alkaloids, though structurally complex, are aliphatic cage compounds without the tetrasubstituted arene moiety that enables daphenylline's distinctive photoinduced olefin isomerization/6π-electrocyclization reactivity during synthesis [2]. Substituting daphenylline with any other in-class compound fundamentally alters the experimental system, as no other known Daphniphyllum alkaloid possesses this benzene ring—a feature that drives its unique synthetic accessibility via oxidative aromatization strategies and underpins its distinct pharmacological activities [3].

Daphenylline (CAS 1152598-44-1) Quantitative Differentiation Evidence: Direct Comparative Data for Procurement Decisions


Synthetic Step Efficiency: Daphenylline Achieves 12-Step Total Synthesis Versus 16-19 Steps for Closest Calyciphylline A-Type Analogs

A 2025 total synthesis route achieves daphenylline in only 12 steps, substantially shorter than the 16-step route for (−)-daphenylline and 19-step route for (−)-himalensine A reported in a direct divergent synthesis study from 2021 [1]. This 25-37% reduction in synthetic steps represents a significant improvement in accessibility for research procurement. The 12-step synthesis features an intramolecular Diels–Alder reaction, oxidative aromatization, Rh-catalyzed C–H alkynylation, and aldol condensation [1].

Total Synthesis Daphniphyllum Alkaloids Synthetic Methodology

Anti-Platelet Aggregation Activity: Daphenylline Demonstrates Efficacy Comparable to Clinical Reference Agents Aspirin and Clopidogrel

Patent CN201510146123.5 discloses that daphenylline exhibits anti-platelet aggregation activity comparable to the established clinical agents aspirin and clopidogrel when tested as positive controls [1]. The patent explicitly states that daphenylline "能明显的抑制血小板聚集,指数均显著降低,与阳性药持平" (significantly inhibits platelet aggregation, with indices markedly reduced, matching the positive control drugs) [1]. This activity is claimed as unexpected and not predictable from other known Daphniphyllum alkaloids, given daphenylline's entirely novel skeleton type [2].

Anti-Platelet Aggregation Cardiovascular Pharmacology Natural Product Drug Discovery

Benzene Ring-Containing Skeleton: The Only Aromatic Member Among ~330 Known Daphniphyllum Alkaloids

Among the approximately 330 known Daphniphyllum alkaloids documented in comprehensive reviews, daphenylline remains the sole member containing a benzene ring (tetrasubstituted arene moiety) [1]. All other characterized members—including calyciphylline A-type, daphnicyclidin-type, yuzurimine-type, and daphnilactone-type alkaloids—possess exclusively aliphatic carbon frameworks without aromatic character [2]. This distinction was explicitly noted in the isolation paper as an "unprecedented rearranged 22-nor-calyciphylline skeleton" [3]. The aromatic ring confers distinct UV absorbance properties (λmax ~260-280 nm) not present in aliphatic analogs, enabling unique detection and quantification capabilities.

Structural Uniqueness Natural Product Chemistry Aromatic Alkaloids

Negligible Cytotoxicity Profile: Daphenylline Shows IC50 > 40 µM Across Multiple Tumor Cell Lines

In the original isolation study, daphenylline was evaluated for cytotoxic activity against several human tumor cell lines and showed no cytotoxicity at concentrations up to 40 µM (IC50 > 40 µM) [1]. In contrast, multiple other Daphniphyllum alkaloids, including daphnicyclidin-type compounds from D. macropodum and D. calycinum, exhibit demonstrable cytotoxicity against various cancer cell lines [2]. This low cytotoxicity profile is significant given that daphenylline retains functional activity in platelet aggregation assays, suggesting a potentially favorable therapeutic index relative to cytotoxic analogs.

Cytotoxicity Screening Selectivity Profile Anticancer Drug Discovery

Extremely Low Natural Abundance: Isolation Yield of 0.000073% Necessitates Synthetic Sourcing for Research Applications

The original isolation of daphenylline from 60 kg of D. longeracemosum fruits yielded only 44 mg of pure compound, corresponding to an isolation yield of 0.000073% (7.3 × 10⁻⁵%) [1]. This extremely low natural abundance makes isolation from plant material economically prohibitive for any research application beyond initial characterization. For comparison, many more abundant Daphniphyllum alkaloids such as calyciphylline A-type compounds can be isolated in yields orders of magnitude higher from the same plant genus [2].

Natural Product Isolation Supply Chain Synthetic Sourcing

Optimal Research and Procurement Applications for Daphenylline (CAS 1152598-44-1)


Advanced Synthetic Methodology Development and Total Synthesis Benchmarking

Daphenylline's hexacyclic [6.6.5.7.6.5] scaffold with six stereogenic centers and unique tetrasubstituted arene moiety makes it an ideal benchmark target for demonstrating novel synthetic methodologies, particularly oxidative dearomatization, gold-catalyzed cyclization, and Rh-catalyzed C–H functionalization strategies [1]. With multiple published total syntheses ranging from 12 to 19 steps, daphenylline enables direct comparative assessment of synthetic efficiency across different strategic approaches [2]. Research groups developing new catalytic asymmetric methods or cascade cyclization strategies should prioritize daphenylline over aliphatic analogs precisely because its aromatic ring introduces distinct reactivity handles (e.g., photoinduced 6π-electrocyclization) that are absent in comparator alkaloids such as calyciphylline A or himalensine A [3].

Anti-Platelet and Cardiovascular Pharmacology Research Tool Compound

Patent evidence demonstrates daphenylline's anti-platelet aggregation activity comparable to clinical reference agents aspirin and clopidogrel, positioning it as a structurally novel research tool for thrombosis mechanism studies and antiplatelet drug discovery programs [1]. The compound's negligible cytotoxicity profile (IC50 > 40 µM against tumor cell lines) distinguishes it favorably from cytotoxic Daphniphyllum alkaloids that would confound cardiovascular pharmacology studies with off-target cell death effects [2]. Researchers investigating platelet activation pathways, thrombus formation, or seeking structurally novel leads for anti-thrombotic therapy with potentially improved safety profiles should consider daphenylline over cytotoxic in-class alternatives.

Natural Product Structure-Activity Relationship (SAR) and Chemical Biology Probe Development

As the sole aromatic member among ~330 known Daphniphyllum alkaloids, daphenylline occupies a unique position for SAR studies aimed at understanding how aromatic versus aliphatic character influences biological activity, target engagement, and physicochemical properties within this natural product family [1]. The benzene ring provides a distinctive UV chromophore (λmax ~260-280 nm) enabling facile HPLC detection and quantification that is impossible with aliphatic analogs, while also offering sites for electrophilic aromatic substitution to generate semi-synthetic derivatives [2]. Chemical biology programs seeking to develop fluorescent probes, affinity chromatography ligands, or structure-activity relationship libraries should select daphenylline specifically for its unique aromatic handle, which enables derivatization strategies fundamentally inaccessible in any other Daphniphyllum alkaloid [3].

Analytical Method Development and Reference Standard Qualification

Daphenylline's distinct UV absorbance profile (arising from its unique benzene chromophore) combined with its well-characterized NMR spectroscopic fingerprints makes it suitable as a reference standard for developing analytical methods to detect and quantify Daphniphyllum alkaloids in complex matrices, including botanical extracts and traditional herbal medicine preparations [1]. Given its extremely low natural abundance (0.000073% isolation yield), authentic synthetic daphenylline is essential as an analytical standard, as material claimed to be 'natural isolate' is likely misidentified or fraudulent [2]. Analytical laboratories and quality control facilities supporting traditional medicine authentication or natural product dereplication should procure verified synthetic daphenylline specifically because its unique aromatic signature enables unambiguous identification that aliphatic Daphniphyllum alkaloids cannot provide [3].

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